molecular formula C22H24FN3O2 B6929221 N-cyclopropyl-2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)amino]-2-(4-fluorophenyl)acetamide

N-cyclopropyl-2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)amino]-2-(4-fluorophenyl)acetamide

Cat. No.: B6929221
M. Wt: 381.4 g/mol
InChI Key: NKWHAVINCFLZIC-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)amino]-2-(4-fluorophenyl)acetamide is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)amino]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c1-2-26-19-11-10-18(13-15(19)5-12-20(26)27)24-21(22(28)25-17-8-9-17)14-3-6-16(23)7-4-14/h3-4,6-7,10-11,13,17,21,24H,2,5,8-9,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWHAVINCFLZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(C3=CC=C(C=C3)F)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)amino]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline nucleus can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)amino]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring .

Scientific Research Applications

N-cyclopropyl-2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)amino]-2-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)amino]-2-(4-fluorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes, which is a common mechanism for many quinoline-based drugs . Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets N-cyclopropyl-2-[(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)amino]-2-(4-fluorophenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. The presence of the cyclopropyl group and the fluorophenylacetamide moiety could enhance its stability, bioavailability, and specificity for certain molecular targets .

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